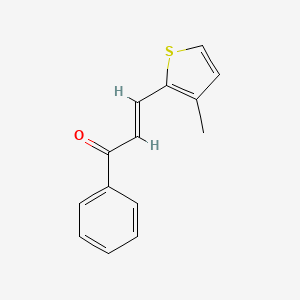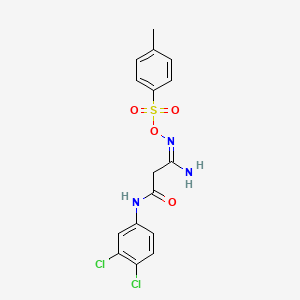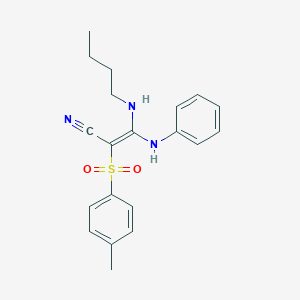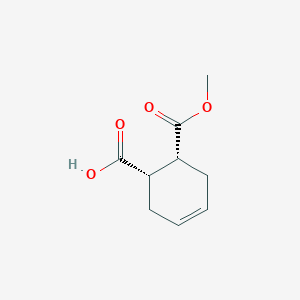
(2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one, also known as 2E-3MTP, is an organic compound with a unique chemical structure and a wide range of applications in scientific research. This compound is a member of the class of compounds known as thiophenes, which are characterized by their sulfur-containing, aromatic ring structures. 2E-3MTP has the potential to be used in the synthesis of a variety of compounds, and has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one has been studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been studied for its potential to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. In materials science, this compound has been studied for its potential to act as a catalyst in the synthesis of polymers. In biochemistry, this compound has been studied for its potential to act as an inhibitor of certain protein-protein interactions.
Wirkmechanismus
The exact mechanism of action of (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts by binding to certain enzymes and proteins, thus inhibiting their activity. In the case of cytochrome P450 enzymes, it is believed that this compound binds to the active site of the enzyme and prevents the binding of the substrate. In the case of protein-protein interactions, it is believed that this compound binds to the active site of one of the proteins and prevents the binding of the other protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound has the potential to act as an inhibitor of certain enzymes and proteins, which could have a variety of effects on the body. In particular, it is believed that this compound could be used to inhibit the activity of certain enzymes involved in the metabolism of drugs, thus reducing the amount of drug that is absorbed by the body. Additionally, this compound could be used to inhibit the activity of certain proteins involved in the regulation of cell signaling pathways, which could have a variety of effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one in laboratory experiments is its high solubility in organic solvents, which makes it easy to use in a variety of different experiments. Additionally, this compound is relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is relatively expensive, making it difficult to use in large-scale experiments. Additionally, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict the effects of the compound in different experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on (2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one. First, more research is needed to better understand the exact mechanism of action of the compound. Additionally, more research is needed to investigate the potential applications of this compound in the fields of medicinal chemistry, materials science, and biochemistry. Finally, more research is needed to investigate the potential toxicity of this compound and its effects on the body.
Synthesemethoden
(2E)-3-(3-Methylthiophen-2-yl)-1-phenylprop-2-en-1-one can be synthesized using a variety of methods, including the Wittig reaction, the Suzuki coupling reaction, and the Stille reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, which is then followed by the addition of a base. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron compound, while the Stille reaction involves the reaction of an organostannane with an aryl halide. All of these methods can be used to synthesize this compound in a laboratory setting.
Eigenschaften
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-11-9-10-16-14(11)8-7-13(15)12-5-3-2-4-6-12/h2-10H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSFIKGCRGAKOK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332492.png)
![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)
![8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332495.png)
![8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332503.png)

![8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332508.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B6332514.png)






![{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride](/img/structure/B6332575.png)